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Compound of Interest

Compound Name: Mellein

Cat. No.: B093609

Introduction: Unveiling the Molecular Architecture
of Mellein

Mellein, systematically named (3R)-8-hydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-one, is a
naturally occurring dihydroisocoumarin that has garnered significant interest within the scientific
community.[1][2] As a polyketide secondary metabolite, it is produced by a diverse range of
organisms, including fungi, plants, and insects, and exhibits a variety of biological activities,
most notably as a phytotoxin.[2][3] The molecule possesses a single stereocenter at the C-3
position, leading to the existence of two enantiomers, (R)-(-)-mellein and (S)-(+)-mellein,
whose distinct biological roles necessitate precise structural and stereochemical elucidation.[4]

[5]

This guide provides a comprehensive technical overview of the core spectroscopic
methodologies employed for the structural characterization of mellein. We will delve into the
intricacies of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy,
moving beyond mere data reporting to explain the causality behind experimental choices and
the logic of spectral interpretation. This document is intended for researchers, scientists, and
drug development professionals who require a deep, practical understanding of how to
unequivocally identify and characterize this important natural product.

Part 1: Mass Spectrometry Analysis of Mellein
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Mass spectrometry is an indispensable tool for determining the molecular weight and elemental
composition of a compound, as well as for gaining structural insights through fragmentation
analysis. For a small molecule like mellein, both Electron lonization (El) and soft ionization
techniques like Electrospray lonization (ESI), often coupled with liquid chromatography, are
highly informative.

High-Resolution Mass Spectrometry (HRMS)

The foundational step in the analysis is the determination of the exact mass. High-resolution
mass spectrometry provides a highly accurate mass measurement, which allows for the
unambiguous determination of the elemental formula.

Expertise & Experience: The choice of ionization technique depends on the sample matrix and
the desired information. For a purified sample, EI-MS provides a robust molecular ion peak and
a reproducible fragmentation pattern that serves as a molecular fingerprint. For analyzing
mellein in complex biological extracts, Liquid Chromatography coupled with ESI-MS (LC-ESI-
MS) is superior due to its sensitivity and ability to analyze samples directly from a liquid phase.

Parameter Value Source
Molecular Formula C10H1003 [41[6]
Monoisotopic Mass 178.06299 g/mol [7]
High-Resolution EI-MS [M]* m/z 178.0651 [5]

Table 1: Key Mass Spectrometry Data for Mellein.

Electron lonization (EI-MS) Fragmentation Pathway

In EI-MS, the high-energy electron beam induces both ionization and fragmentation. The
resulting fragmentation pattern is predictable and highly characteristic of the molecule's
structure.

Trustworthiness: The fragmentation of the mellein molecular ion (m/z 178) proceeds through
logical cleavages dictated by the stability of the resulting fragments. The primary
fragmentations involve the loss of the C-3 methyl group and subsequent rearrangements of the
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lactone ring. Analyzing these fragments validates the proposed structure.[8][9] A plausible
fragmentation pathway is outlined below.

Mellein
[C10H1003]*
m/z =178

- C2H40O
- ChHs (Retro-Diels-Alder type)
[M - CHs]* [M - C2H40]*
m/z = 163 m/z = 134
CO

[Fragment F2 - COJ*
m/z = 106

Click to download full resolution via product page

Caption: Proposed EI-MS Fragmentation Pathway for Mellein.

Protocol: UPLC-MS/MS for Mellein Quantification

For sensitive detection and quantification in complex matrices like fungal fermentation broth or
infected plant tissues, an Ultra-Performance Liquid Chromatography-Tandem Mass
Spectrometry (UPLC-MS/MS) method is the authoritative standard.[3][10]

Step-by-Step Methodology:

o Sample Preparation (e.g., Plant Tissue): a. Homogenize 1g of tissue with 5 mL of ethyl
acetate containing 1% formic acid. b. Sonicate the mixture for 30 minutes. c. Centrifuge at
8,000 rpm for 10 minutes. d. Collect the supernatant and repeat the extraction twice more. e.
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen. f.
Reconstitute the residue in 1 mL of 50% methanol/water for analysis.

o Chromatographic Conditions:

o System: Agilent 1290 series UHPLC or equivalent.[11]
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o Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 um particle size).
o Mobile Phase A: Water with 0.1% formic acid.
o Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to
initial conditions, and equilibrate for 3 minutes.

o Flow Rate: 0.3 mL/min.

o Column Temperature: 40 °C.

e Mass Spectrometry Conditions:
o System: Sciex QTrap 5500 or equivalent triple quadrupole mass spectrometer.[11]
o lonization Mode: Electrospray lonization, Positive (ESI+).
o Monitoring Mode: Multiple Reaction Monitoring (MRM).
o Key Parameters:
» |lonSpray Voltage: +4500 V
= Source Temperature: 500 °C
» Curtain Gas: 30 psi
o MRM Transitions:
» For Mellein (Quantifier): Precursor ion m/z 179.1 — Product ion m/z 161.1

» For Mellein (Qualifier): Precursor ion m/z 179.1 — Product ion m/z 133.1

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.researchgate.net/figure/Optimized-LC-MS-MS-parameters-for-mellein-and-3-nitropropionic-acid_tbl1_368349978
https://www.benchchem.com/product/b093609?utm_src=pdf-body
https://www.benchchem.com/product/b093609?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation UPLC-MS/MS Analysis

Extract with Reconstitute in MRM Detection
LHomogemze Tissue H Ethyl Acetate H Evaporate H MeOH/Water Inject Sample H C18 Separation H ESI+ lonization H (M/z 179.1 > 161.1)

Click to download full resolution via product page

Caption: General Workflow for UPLC-MS/MS Analysis of Mellein.

Part 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy of Mellein

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of
organic molecules, providing detailed information about the carbon-hydrogen framework and
the connectivity of atoms.

'H NMR Spectroscopic Data

The H NMR spectrum provides information on the number of different types of protons, their
chemical environment, and their proximity to other protons. The data presented here are for
(+)-mellein, isolated from Stevia lucida, and recorded in deuterated chloroform (CDCI3).[5][12]

Expertise & Experience: The choice of a 400 MHz spectrometer is a good balance between
resolution and cost for a molecule of this size.[12] CDCls is an excellent solvent as it is aprotic
and dissolves mellein well, providing sharp signals. The characteristic pattern of the aromatic
region immediately suggests a 1,2,3-trisubstituted benzene ring, which is a key structural
feature of mellein.[5]
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Position 0 (ppm) Multiplicity J (H2) Assignment
H-5 6.89 d 8.4 Aromatic CH
H-6 7.40 dd 8.4,7.6 Aromatic CH
H-7 6.69 dd 7.6,1.2 Aromatic CH
H-3 4.73 sextet 7.2 Oxymethine CH
H-4 2.93 d 7.2 Methylene CH:z
H-11 1.53 d 7.2 Methyl CHs
8-OH ~11.0 s (broad) - Phenolic OH

Table 2: *H NMR (400 MHz, CDCIs) Data for (+)-Mellein.[5][12]
Interpretation:

o Aromatic Region (6 6.6-7.5): The three protons at 6 6.89, 7.40, and 6.69 ppm form a classic
ABX spin system, confirming the substitution pattern of the benzene ring. 2D COSY
experiments validate the coupling between H-5/H-6 and H-6/H-7.[5]

» Aliphatic Region (0 1.5-4.8): The sextet at & 4.73 is characteristic of the oxymethine proton
(H-3), which is coupled to both the adjacent methylene protons (H-4) and the methyl protons
(H-11). The methyl group appears as a doublet at & 1.53, and the methylene protons at &
2.93 show coupling to H-3.[5]

o Hydroxyl Proton: The phenolic hydroxyl proton is typically downfield, often appearing as a
broad singlet due to hydrogen bonding and exchange.

3C NMR Spectroscopic Data

The 13C NMR spectrum reveals the number of unique carbon atoms and their hybridization
state. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to
differentiate between CH, CHz, and CHs groups.
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Position 0 (ppm) Carbon Type
C-1 170.5 C=0 (Lactone)
C-3 76.2 CH

C-4 34.7 CH2

C-4a 139.7 Quaternary C
C-5 118.0 CH

C-6 136.2 CH

C-7 116.4 CH

C-8 162.3 Quaternary C-OH
C-8a 108.4 Quaternary C
C-11 20.9 CHs

Table 3: 13C NMR (100 MHz, CDCls) Data for (+)-Mellein.[5][12]
Interpretation:
e Carbonyl Carbon (C-1): The signal at d 170.5 is indicative of a lactone carbonyl.

o Aromatic Carbons (C-4a to C-8a): Six signals appear in the aromatic region. HSQC
experiments correlate the signals at 4 118.0, 136.2, and 116.4 to H-5, H-6, and H-7,
respectively. The remaining three signals are quaternary carbons.[5]

 Aliphatic Carbons (C-3, C-4, C-11): The signals at 6 76.2 (C-0O), 34.7 (CHz), and 20.9 (CH3)
correspond to the aliphatic portion of the molecule.[5]

Protocol: Acquiring Comprehensive NMR Data

Trustworthiness: A self-validating system of NMR experiments is crucial. 1D spectra provide the
initial data, COSY confirms *H-tH connectivities, HSQC links protons to their directly attached
carbons, and HMBC reveals long-range (2-3 bond) *H-13C correlations, which pieces the entire
molecular puzzle together.
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Step-by-Step Methodology:

o Sample Preparation: a. Accurately weigh ~5-10 mg of purified mellein. b. Dissolve the
sample in ~0.6 mL of a deuterated solvent (e.g., CDCIs with 0.03% TMS) in a clean, dry 5
mm NMR tube.[13] c. Ensure the solution is clear and free of particulate matter.

e Instrument Setup: a. Use a 400 MHz (or higher) NMR spectrometer equipped with a
broadband probe. b. Tune and match the probe for both *H and 13C frequencies. c. Lock the
spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve
optimal resolution.

o Data Acquisition: a. *H NMR: Acquire a standard 1D proton spectrum (16-32 scans). b. 13C
NMR: Acquire a proton-decoupled 1D carbon spectrum (~1024 scans or more, depending on
concentration). c. DEPT-135: Run a DEPT-135 experiment to distinguish CH/CHs (positive
phase) from CH2 (negative phase) signals. d. 2D COSY: Acquire a gradient-selected COSY
spectrum to establish *H-1H correlations. e. 2D HSQC: Acquire a gradient-selected HSQC
spectrum to identify one-bond *H-13C correlations. f. 2D HMBC: Acquire a gradient-selected
HMBC spectrum, optimized for a long-range coupling of ~8 Hz, to establish 2- and 3-bond
1H-13C correlations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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